N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide
Description
N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide is a benzamide derivative featuring a 5-chloropyridin-2-yl group and a substituted benzamide moiety with 4-ethoxy and 3-nitro functional groups. The compound’s structure combines a heterocyclic pyridine ring with electron-withdrawing substituents (chloro and nitro groups) and a lipophilic ethoxy group.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-2-22-12-5-3-9(7-11(12)18(20)21)14(19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAEXPEOUXHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977719 | |
| Record name | N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6212-64-2 | |
| Record name | N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 5-chloro-2-aminopyridine with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or ethanol, elevated temperatures.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, reflux conditions.
Major Products Formed
Reduction: N-(5-chloropyridin-2-yl)-4-ethoxy-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: N-(5-chloropyridin-2-yl)-4-hydroxy-3-nitrobenzamide.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloropyridine moiety can enhance binding affinity through hydrophobic interactions. The ethoxy group may also contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Calculated based on formula (C₁₃H₁₀ClN₃O₄).
†Estimated using formula from (C₁₂H₈ClN₃O₄) with methoxy substitution.
Key Observations:
- Nitro Group Position: The target compound’s 3-nitro group (meta) contrasts with the 2-nitro (ortho) position in –2 analogs. This positional difference may alter electronic effects (e.g., dipole moments) and steric interactions in binding pockets .
- Ethoxy vs. Hydroxy/Methoxy: The 4-ethoxy group in the target enhances lipophilicity compared to the 5-hydroxy (polar, H-bond donor) and 5-methoxy (less lipophilic than ethoxy) groups in analogs .
- Heterocyclic Core: The pyrazole-containing compound in introduces a cyanoethyl group, which increases polarity and hydrogen-bond acceptor capacity (117 Topological Polar Surface Area) compared to pyridine-based analogs .
Physicochemical and Computed Properties
Table 2: Property Comparison
*Estimated using fragment-based methods (ethoxy contributes +1.0 vs. methoxy +0.6).
Key Observations:
- Lipophilicity: The target compound’s ethoxy group likely increases LogP compared to the hydroxy () and methoxy () analogs, suggesting improved membrane permeability .
- Solubility: The hydroxy-substituted analog () has higher aqueous solubility (10 mM solution) due to its polar hydroxyl group, whereas the ethoxy-substituted target may require organic solvents for dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
